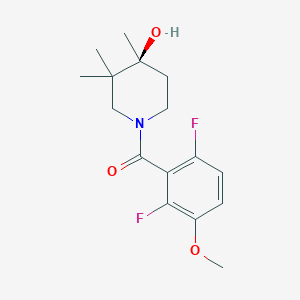
N-(3,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-(3,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide" belongs to a class of organic compounds known for their potential in various chemical applications due to their unique molecular structures. These compounds often exhibit interesting properties that make them suitable for study in the fields of organic chemistry and material science.
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including condensation reactions and specific functional group transformations. For instance, the synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives was achieved through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives (Gopi & Dhanaraju, 2020).
Molecular Structure Analysis
These compounds often have complex molecular structures, featuring aromatic rings and multiple functional groups. The molecular conformation can be influenced by intramolecular interactions, as seen in other similar compounds (Gowda et al., 2007).
Chemical Reactions and Properties
Acetamide derivatives, including N-(3,5-dimethylphenyl) variants, participate in various chemical reactions. These reactions are often governed by the functional groups present in the molecule and their electronic effects. The reactivity can be explored through experimental and quantum chemical investigations (Arjunan et al., 2012).
科学的研究の応用
Structural and Biological Studies
Biological Effects of Related Compounds : A comprehensive review by Kennedy (2001) explores the biological effects of acetamide and formamide derivatives, including their mono and dimethyl derivatives. This review highlights the continued commercial importance and the biological responses to exposure, offering insights into potential research areas for related compounds (Kennedy, 2001).
Analgesic Potential of Capsaicinoids : Park et al. (1995) determined the crystal structure of a capsaicinoid analog, revealing insights into its analgesic potential. The structural analysis indicates that the orientation of various groups within the molecule affects its biological activity, suggesting that structural modification of N-(3,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide could explore similar bioactive properties (Park et al., 1995).
Structural Aspects of Amide Derivatives : Research by Karmakar et al. (2007) on the structural aspects of amide containing isoquinoline derivatives provides valuable insights into how structural modifications can influence the physical properties and potential applications of compounds like N-(3,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide (Karmakar et al., 2007).
Synthesis and Chemical Properties
Synthetic Approaches : Skladchikov et al. (2013) discuss the synthesis and structure of atropisomers related to N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline. This work illustrates synthetic pathways that could be relevant for synthesizing and studying N-(3,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, highlighting the impact of stereochemistry on compound properties (Skladchikov et al., 2013).
Improvement in Synthesis Methods : Fenga (2007) reports on the synthesis and improvement of similar compounds, providing a basis for optimizing synthesis routes for related acetamide derivatives. This research underscores the importance of efficient synthesis methods in the development and study of new compounds (Gong Fenga, 2007).
Potential Applications in Advanced Materials and Biochemistry
Materials Science and Fluorescence : The study of salt and inclusion compounds of 8-hydroxyquinoline-based amides by Karmakar et al. (2007) demonstrates how structural modification can lead to materials with distinct fluorescence properties, suggesting potential applications in sensing and materials science for compounds like N-(3,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide (Karmakar et al., 2007).
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-8-14(2)10-16(9-13)21-20(24)11-22-15(3)18(12-23)17-6-4-5-7-19(17)22/h4-10,12H,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOAGLLGUXDPOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=C(C3=CC=CC=C32)C=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601178898 |
Source


|
| Record name | N-(3,5-Dimethylphenyl)-3-formyl-2-methyl-1H-indole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601178898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
309732-87-4 |
Source


|
| Record name | N-(3,5-Dimethylphenyl)-3-formyl-2-methyl-1H-indole-1-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=309732-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,5-Dimethylphenyl)-3-formyl-2-methyl-1H-indole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601178898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorophenyl)-5-methyl-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5525024.png)

![5-bromo-2-hydroxy-N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)benzohydrazide](/img/structure/B5525033.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5525040.png)
![N-[2-(2,5-dimethylbenzoyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5525059.png)
![2-(1H-benzimidazol-1-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5525061.png)
![(1-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-propylpiperidin-3-yl)methanol](/img/structure/B5525067.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5525083.png)
![[4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5525091.png)

![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5525095.png)
![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5525096.png)

![N-(2-fluorophenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5525106.png)